molecular formula C14H23N B13312013 [(2,5-Dimethylphenyl)methyl](pentyl)amine

[(2,5-Dimethylphenyl)methyl](pentyl)amine

Cat. No.: B13312013
M. Wt: 205.34 g/mol
InChI Key: TUHRCDKHKSRFHQ-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine is a secondary amine characterized by a benzyl group substituted with two methyl groups at the 2- and 5-positions of the phenyl ring, attached to a pentyl chain via a methylene bridge. Its molecular formula is C₁₄H₂₃N, with a molecular weight of 205.34 g/mol. Structural analogs of this compound often vary in substituent groups on the phenyl ring, alkyl chain length, or the inclusion of heteroatoms, which influence physicochemical properties and reactivity.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-6-9-15-11-14-10-12(2)7-8-13(14)3/h7-8,10,15H,4-6,9,11H2,1-3H3

InChI Key

TUHRCDKHKSRFHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with a pentyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide or tetrahydrofuran to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The compound readily participates in acid-base chemistry typical of secondary amines:

  • Protonation : Reacts with mineral acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts.

    R2NH+HClR2NH2+Cl\text{R}_2\text{NH}+\text{HCl}\rightarrow \text{R}_2\text{NH}_2^+\text{Cl}^-
  • Deprotonation : In strongly basic conditions, the amine can act as a weak base, accepting protons or forming complexes with Lewis acids.

Nucleophilic Substitution

The nitrogen lone pair enables nucleophilic attack on electrophilic substrates:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts .

    R2NH+CH3IR2NCH3+I\text{R}_2\text{NH}+\text{CH}_3\text{I}\rightarrow \text{R}_2\text{NCH}_3^+\text{I}^-
  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

    R2NH+CH3COClR2NCOCH3+HCl\text{R}_2\text{NH}+\text{CH}_3\text{COCl}\rightarrow \text{R}_2\text{NCOCH}_3+\text{HCl}

Oxidation Reactions

The amine undergoes oxidation under controlled conditions:

  • Formation of Nitroso Compounds : Mild oxidants (e.g., H₂O₂) convert the amine to nitroso derivatives.

    R2NH+H2O2R2N O+H2O\text{R}_2\text{NH}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{N O}+\text{H}_2\text{O}
  • Strong Oxidation : With KMnO₄ or CrO₃, the amine is oxidized to nitro compounds or degraded to carboxylic acids.

Reductive Amination

While primarily used in synthesis, the amine can participate in reductive amination with ketones or aldehydes under hydrogenation conditions :

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni, the amine reacts with carbonyl compounds to form higher-order amines .

    R2NH+R CHO+H2Pd CR2NCH2\text{R}_2\text{NH}+\text{R CHO}+\text{H}_2\xrightarrow{\text{Pd C}}\text{R}_2\text{NCH}_2\text{R }

Coupling Reactions

The compound acts as a nucleophile in transition-metal-catalyzed cross-couplings:

  • Buchwald-Hartwig Amination : With aryl halides and Pd catalysts (e.g., Pd(OAc)₂), it forms aryl amines .

    R2NH+Ar XPd ligandAr NR2+HX\text{R}_2\text{NH}+\text{Ar X}\xrightarrow{\text{Pd ligand}}\text{Ar NR}_2+\text{HX}

    Example : Coupling with aryl sulfamates using Pd/PCyp₂Ar^Xyl₂ catalysts yields diarylamines .

Electrophilic Aromatic Substitution

The dimethylphenyl group directs electrophiles to specific positions:

  • Nitration : Nitric acid introduces nitro groups at the para position relative to methyl substituents.

  • Sulfonation : Concentrated H₂SO₄ sulfonates the aromatic ring, favoring meta substitution.

Complexation with Metal Ions

The amine forms coordination complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis or material science.

Mechanistic Insights

  • Nucleophilic Substitution : The reaction proceeds via an S_N2 mechanism, with the amine attacking electrophilic carbons .

  • Oxidative Pathways : Oxidation involves sequential electron transfer steps, forming imine intermediates before final products.

  • Catalytic Coupling : Pd(0) intermediates facilitate oxidative addition of aryl electrophiles, followed by transmetalation and reductive elimination .

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural modifications to the phenyl ring, alkyl chains, or functional groups:

Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes References
(2,5-Dimethylphenyl)methylamine C₁₄H₂₃N 205.34 2,5-Dimethylphenyl, pentyl chain Higher lipophilicity due to methyl groups
(3,5-Dimethoxyphenyl)methylamine C₁₄H₂₃NO₂ 237.34 3,5-Dimethoxyphenyl, pentyl chain Increased polarity from methoxy groups
(2,5-Dimethoxyphenyl)-1,3-thiazolin-2-ylamine C₁₁H₁₄N₂O₂S 250.31 2,5-Dimethoxyphenyl, thiazoline heterocycle Enhanced metal coordination potential
  • Heterocyclic moieties (e.g., thiazoline in ) introduce sites for metal coordination or enzymatic recognition .

Alkyl Chain and Amine Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes References
(2,5-Dimethylphenyl)methylamine C₁₄H₂₃N 205.34 Pentyl chain Moderate lipophilicity (logP ~4.2)
[2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine C₁₅H₂₆N₂O₂ 266.38 Diethylaminoethyl chain Tertiary amine with increased basicity
(2,5-Dimethoxyphenyl)methylamine C₁₅H₁₈N₂O₂ 258.32 Pyridinylmethyl group Aromatic π-π interactions with receptors
  • Key Differences: Elongated or branched alkyl chains (e.g., diethylaminoethyl in ) enhance basicity and solubility in acidic environments. Aromatic heterocycles (e.g., pyridine in ) enable π-stacking interactions, relevant in drug design .

Positional Isomerism and Bioactivity

  • 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine) : A phenethylamine with 2,5-dimethoxy and 4-methyl substitutions. Unlike the target compound, 2C-D lacks a pentyl chain but shares the 2,5-substitution pattern, exhibiting serotonergic activity in psychoactive contexts .
  • 25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine) : Incorporates a methoxybenzyl group and methylthio substituent, demonstrating high affinity for serotonin receptors due to extended aromatic systems .

Biological Activity

(2,5-Dimethylphenyl)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, receptor interactions, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

The biological activity of (2,5-Dimethylphenyl)methylamine is largely attributed to its interaction with various neurotransmitter receptors, particularly the serotonin receptors. Research indicates that compounds with similar structures can act as agonists at the 5-HT2A_{2A} receptor subtype, influencing serotonergic signaling pathways that are crucial for mood regulation and other physiological functions .

1. Serotonergic Activity

Studies have shown that compounds structurally related to (2,5-Dimethylphenyl)methylamine exhibit agonistic activity at the 5-HT2A_{2A} receptor. This receptor is implicated in various neuropsychological conditions, making it a target for therapeutic agents aimed at treating depression and anxiety disorders .

2. Case Studies and Clinical Findings

Recent clinical reports have highlighted the effects of related compounds on human subjects. For instance, exposure to similar phenethylamines has been associated with significant alterations in mood and perception, suggesting a potential for both therapeutic and adverse effects .

Table 1: Summary of Biological Activities

CompoundReceptor TargetActivity TypeReference
(2,5-Dimethylphenyl)methylamine5-HT2A_{2A}Agonist
25I-NBOMe5-HT2A_{2A}Agonist
2,5-Dimethoxy-4-methylamphetamine (DOM)5-HT2A_{2A}Agonist

Safety and Toxicology

While exploring the biological activity of (2,5-Dimethylphenyl)methylamine, safety profiles must be considered. Reports indicate potential skin and eye irritation upon exposure . Furthermore, compounds in this class may lead to adverse effects such as tachycardia and agitation when misused or taken in high doses.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (2,5-Dimethylphenyl)methylamine?

Methodological Answer:
The synthesis of (2,5-Dimethylphenyl)methylamine can be adapted from palladium-catalyzed coupling reactions and amine alkylation strategies. For example:

  • Step 1: Introduce the pentyl group via nucleophilic substitution. Start with 2,5-dimethylbenzylamine (CAS 93-48-1, ) and react it with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) to form the N-pentyl derivative.
  • Step 2: Optimize yields using Pd-catalyzed cross-coupling, as demonstrated in the synthesis of ethynyl-substituted phenethylamines (). For instance, a Sonogashira reaction could be modified by substituting ethyne with a pentyl halide.
  • Purification: Use column chromatography or recrystallization to isolate the product. Validate purity via NMR and LC-MS ().

Key Considerations:

  • Steric hindrance from the 2,5-dimethylphenyl group may require elevated temperatures or prolonged reaction times.
  • Monitor for side products like dialkylation using TLC or HPLC ().

Basic: What analytical techniques are validated for quantifying (2,5-Dimethylphenyl)methylamine in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in biological samples (e.g., plasma, urine):

  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate the analyte from matrices ().
  • Chromatography: Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
  • Detection: Optimize MRM transitions (e.g., m/z 220 → 148 for quantification) with a limit of quantification (LOQ) of 1.0–20.0 ng/mL ().
  • Validation: Assess linearity, precision, and matrix effects per FDA guidelines.

Advanced Tip: For thermally labile derivatives, use cold injection ports in GC-MS to prevent decomposition ().

Advanced: How does the pentyl substituent influence the compound’s binding affinity to serotonin receptors (e.g., 5-HT2A/C)?

Methodological Answer:
Structure–activity relationship (SAR) studies indicate that alkyl chain length modulates receptor affinity and selectivity:

  • Steric Effects: The pentyl group (A-value = 1.9, ) introduces moderate steric bulk, potentially enhancing hydrophobic interactions with receptor pockets.
  • Comparative Analysis: Compare with shorter-chain analogs (e.g., methyl or ethyl) using radioligand binding assays (). For example, replace the pentyl group with methyl and measure changes in IC₅₀ values for 5-HT2A vs. 5-HT2C.
  • Computational Modeling: Perform docking studies with receptor crystal structures (e.g., PDB 6WGT) to visualize alkyl chain interactions ().

Key Finding: Longer alkyl chains (e.g., pentyl) may reduce selectivity between 5-HT2A/C but improve lipophilicity and CNS penetration ().

Advanced: What predictive models exist for estimating the oxidative stability of (2,5-Dimethylphenyl)methylamine?

Methodological Answer:
A semi-empirical model correlates oxidation rates with substituent steric parameters (A-values) and electronic effects:

  • Steric Parameter: The pentyl group has an A-value of 1.9, indicating moderate hindrance to oxidation ().
  • Experimental Validation: Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation via LC-MS. Compare rates with methyl/pentyl analogs.
  • Quantum Calculations: Use DFT to compute HOMO-LUMO gaps and identify vulnerable sites (e.g., amine nitrogen).

Application: This model aids in designing stable analogs for long-term pharmacological studies ().

Basic: What safety protocols are recommended for handling (2,5-Dimethylphenyl)methylamine?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis ( ).
  • Toxicity Mitigation: The compound may cause skin/eye irritation (GHS05) and acute toxicity (H314/H301; ). Neutralize spills with 5% acetic acid.
  • Storage: Keep in airtight containers at 0–6°C to prevent decomposition ( ).

Emergency Measures:

  • Inhalation: Move to fresh air; administer oxygen if needed.
  • Ingestion: Do NOT induce vomiting; rinse mouth and seek medical help ().

Advanced: How can computational methods predict the metabolic pathways of (2,5-Dimethylphenyl)methylamine?

Methodological Answer:

  • In Silico Tools: Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
  • Phase I Pathways: Predict N-dealkylation (pentyl removal) or aromatic hydroxylation via cytochrome P450 enzymes (e.g., CYP3A4).
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).

Example: The pentyl chain may undergo ω- and ω-1 hydroxylation, yielding primary metabolites detectable via LC-HRMS ().

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